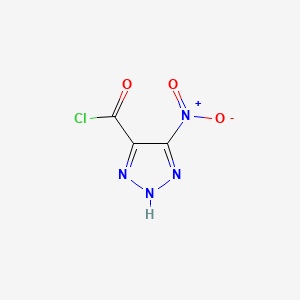
Tamsulosin Sulfonic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamsulosin Sulfonic Acid-d4 is a derivative of Tamsulosin . Tamsulosin is a subtype-selective alpha (1A)- and alpha (1D)-adrenoceptor antagonist . It is used in the treatment of benign prostatic hyperplasia (BPH) and other conditions .
Synthesis Analysis
The synthesis of Tamsulosin derivatives has been described in various studies . The process involves reacting the hydrochloride of sulphonamide with the ether compound . Another study describes the continuous-flow synthesis of Tamsulosin using sequential heterogeneous catalysis .Molecular Structure Analysis
The molecular formula of Tamsulosin Sulfonic Acid-d4 is C20H27NO6S. The structure can be found in various chemical databases .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Tamsulosin Sulfonic Acid-d4 can be achieved by sulfonation of Tamsulosin-d4 with sulfuric acid followed by hydrolysis of the resulting sulfonic acid ester.", "Starting Materials": [ "Tamsulosin-d4", "Sulfuric acid", "Water", "Sodium hydroxide", "Potassium carbonate", "Methanol" ], "Reaction": [ "To a solution of Tamsulosin-d4 (1 equiv) in methanol, slowly add sulfuric acid (2 equiv) with stirring at room temperature.", "Heat the reaction mixture at reflux for 12 hours.", "Cool the reaction mixture to room temperature and slowly add water (3 equiv) with stirring.", "Add sodium hydroxide (1 equiv) to adjust the pH to 7-8.", "Extract the mixture with methylene chloride (3 x 50 mL) and combine the organic layers.", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Dissolve the residue in methanol and add potassium carbonate (1 equiv) with stirring at room temperature.", "Heat the reaction mixture at reflux for 12 hours.", "Cool the reaction mixture to room temperature and filter the solid.", "Concentrate the filtrate under reduced pressure.", "Dissolve the residue in water and adjust the pH to 7-8 with sodium hydroxide.", "Extract the mixture with methylene chloride (3 x 50 mL) and combine the organic layers.", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain Tamsulosin Sulfonic Acid-d4." ] } | |
Número CAS |
1795786-82-1 |
Fórmula molecular |
C20H27NO6S |
Peso molecular |
413.521 |
Nombre IUPAC |
2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2 |
Clave InChI |
FWUVUSHDPGCUNJ-YIBGCOCLSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O |
Sinónimos |
5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonic Acid-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



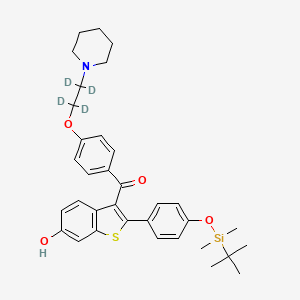
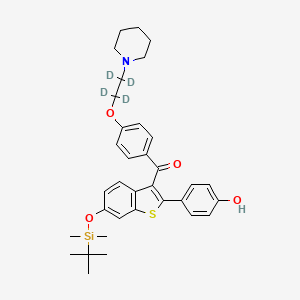
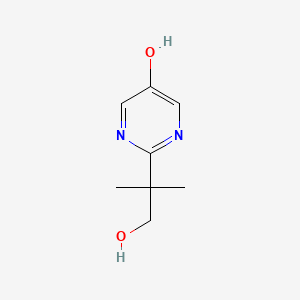
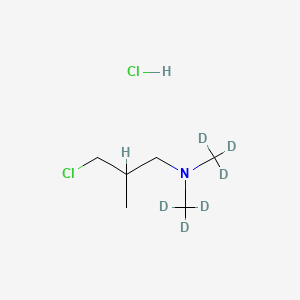

![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)


